

Analysis of Diethyl fluoro(nitro)propanedioate by ¹H NMR spectroscopy

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Compound of Interest

Compound Name: Diethyl fluoro(nitro)propanedioate

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A detailed analysis of **diethyl fluoro(nitro)propanedioate** using ¹H NMR spectroscopy is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of its expected ¹H NMR spectral features against related compounds, offering insights into the electronic effects of the fluorine and nitro substituents. While specific experimental data for **diethyl fluoro(nitro)propanedioate** is not readily available in the cited literature, a comprehensive understanding can be derived from the analysis of its structural analogues: diethyl malonate and diethyl fluoromalonate.

Comparison of ¹H NMR Spectral Data

The introduction of electronegative fluorine and nitro groups directly onto the α -carbon of diethyl propanedioate is expected to significantly influence the chemical shifts of the neighboring protons. The following table summarizes the experimental ¹H NMR data for diethyl malonate and diethyl fluoromalonate, which will serve as a basis for predicting the spectrum of **diethyl fluoro(nitro)propanedioate**.

Compound	Structure	Functional Groups at α -carbon	Chemical Shift (δ) of Methylene Protons (-CH ₂ -) [ppm]	Chemical Shift (δ) of Methyl Protons (-CH ₃) [ppm]	Coupling Constant (J)
Diethyl Malonate	CH ₂ (COOCH ₂ CH ₃) ₂	Two hydrogens	~3.4	~1.3	~7 Hz (t)
Diethyl Fluoromalonate	CHF(COOCH ₂ CH ₃) ₂	One fluorine, one hydrogen	5.28 (d)[1]	1.34 (t)[1]	J(H,F) = 48.5 Hz, J(H,H) = 7 Hz[1]
Diethyl Fluoro(nitro)propanedioate (Predicted)	CF(NO ₂)(COOCH ₂ CH ₃) ₂	One fluorine, one nitro group	No α -proton	~4.4 (q)	~1.4 (t)

Note: The data for **Diethyl Fluoro(nitro)propanedioate** is predicted based on the trends observed in the comparison compounds. The absence of a proton on the α -carbon means there will be no signal corresponding to a methine proton. The methylene and methyl protons of the ethyl ester groups are expected to be deshielded due to the strong electron-withdrawing effects of both the fluorine and nitro groups.

Experimental Protocols

A standardized protocol for acquiring ¹H NMR spectra is essential for reproducible results.

Sample Preparation:

- Dissolve 5-10 mg of the analyte (e.g., diethyl fluoromalonate) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Temperature: 25 °C
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 seconds
- Spectral Width: 0-15 ppm

Analysis of Spectral Features

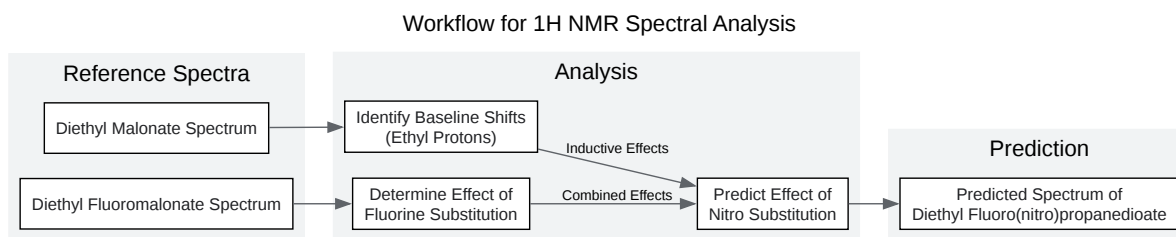
The ^1H NMR spectrum of diethyl malonate serves as our baseline. It shows a triplet for the methyl protons and a quartet for the methylene protons, a typical ethyl group pattern.

In diethyl fluoromalonate, the methine proton (CHF) signal appears as a doublet at a significantly downfield chemical shift (5.28 ppm) due to the deshielding effect of the electronegative fluorine atom.^[1] The large coupling constant ($J = 48.5 \text{ Hz}$) is characteristic of geminal H-F coupling.^[1] The methylene and methyl protons of the ethyl groups are less affected, showing chemical shifts similar to those in diethyl malonate.^[1]

For the target molecule, **diethyl fluoro(nitro)propanedioate**, the absence of a proton on the α -carbon simplifies the spectrum in that region. However, the strong combined electron-withdrawing nature of the fluorine and nitro groups is expected to cause a significant downfield shift of the methylene protons of the ethyl ester groups compared to both diethyl malonate and diethyl fluoromalonate. The methyl protons would be less affected but may also experience a slight downfield shift. The splitting pattern for the ethyl groups (quartet and triplet) will remain.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for predicting and analyzing the ^1H NMR spectrum of a substituted diethyl propanedioate.



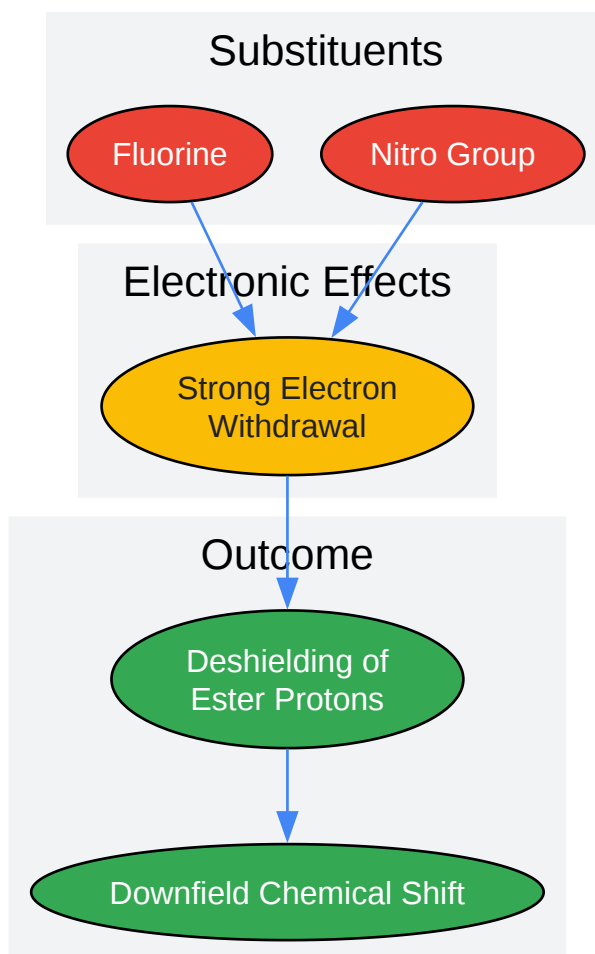
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Caption: Logical workflow for predicting the ^1H NMR spectrum.

Signaling Pathway of Substituent Effects

The electronic effects of the substituents can be visualized as a signaling pathway impacting the electron density around the protons.

Influence of Substituents on Proton Chemical Shifts



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Caption: Pathway of substituent electronic effects on ¹H NMR shifts.

In conclusion, while direct experimental ¹H NMR data for **diethyl fluoro(nitro)propanedioate** is scarce in the reviewed literature, a robust prediction of its spectrum can be made by comparing the spectra of diethyl malonate and diethyl fluoromalonate. The key features to expect are the absence of an α -proton signal and a significant downfield shift of the ethyl ester proton signals due to the powerful electron-withdrawing effects of the adjacent fluorine and nitro groups. This comparative approach provides a valuable framework for the spectral interpretation of novel and complex organic molecules.

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References

- 1. chemwhat.com [chemwhat.com]
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